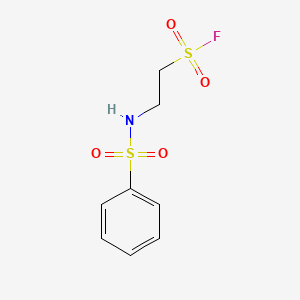

2-Benzenesulfonamidoethane-1-sulfonyl fluoride

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)ethanesulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO4S2/c9-15(11,12)7-6-10-16(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQMSUSBXOQHNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamidoethane-1-sulfonyl fluoride typically involves the reaction of benzenesulfonamide with ethane-1-sulfonyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

General Reactivity of Sulfonyl Fluorides

Sulfonyl fluorides are highly electrophilic at the sulfur center, enabling reactions with nucleophiles (e.g., amines, alcohols) and participation in radical processes. Key reactivity paradigms include:

-

Nucleophilic substitution (S<sub>N</sub>2) : Fluoride displacement by amines, phenols, or thiols.

-

Radical-mediated pathways : Formation of sulfur-centered radicals under photoredox or electrochemical conditions.

-

SuFEx (Sulfur Fluoride Exchange) click chemistry : Fluoride substitution in the presence of organosuperbases (e.g., DBU, BTMG) .

2.1. Nucleophilic Substitution Reactions

The sulfonyl fluoride group (–SO<sub>2</sub>F) reacts with amines to form sulfonamides. For example:

Experimental Support :

-

DBU-mediated reactions of sulfonyl fluorides with amines proceed rapidly (<5 min for electron-deficient substrates) .

-

A study using benzoylsulfamoyl fluoride demonstrated >90% conversion with DBU as a base .

Table 1: Example Nucleophilic Substitution Reactions

| Substrate | Nucleophile | Base | Product | Yield (%) | Source |

|---|---|---|---|---|---|

| ArSO<sub>2</sub>F | Phenol | BTMG | ArSO<sub>3</sub>R | 85–99 | |

| ArSO<sub>2</sub>F | Morpholine | DBU | ArSO<sub>2</sub>N(CH<sub>2</sub>)<sub>2</sub>O | 72 |

2.2. Radical Sulfonylation

Photoredox catalysis generates sulfonyl radicals (RSO<sub>2</sub>- ), enabling addition to alkenes or alkynes. For 2-benzenesulfonamidoethane-1-sulfonyl fluoride:

-

Activation : DBU abstracts fluoride, forming a reactive sulfur intermediate.

-

Radical generation : Ru(II)* photocatalyst reduces the intermediate, releasing RSO<sub>2</sub>- .

-

Addition : Radical adds to styrenes, forming vinyl sulfones .

Key Evidence :

-

Styrene derivatives yield benzylic cation intermediates post-radical oxidation (Hammett analysis: ρ = –0.87) .

-

Electron-deficient sulfonyl fluorides react faster (5 min vs. 14 hr for electron-rich analogs) .

2.3. Intramolecular Chalcogen Bonding

The sulfonamido (–NHSO<sub>2</sub>–) group may engage in non-covalent interactions (e.g., S···O), accelerating SuFEx reactions. For example:

Scientific Research Applications

Organic Synthesis

2-Benzenesulfonamidoethane-1-sulfonyl fluoride serves as a valuable reagent in organic synthesis. It is particularly useful for forming sulfonamides and sulfonates through nucleophilic substitution reactions. The sulfonyl fluoride group can be substituted by various nucleophiles such as amines or alcohols, leading to diverse synthetic pathways .

Biochemical Studies

In biochemical research, this compound is employed to investigate enzyme mechanisms and protein interactions. Its ability to react with nucleophilic amino acid residues allows it to modify proteins covalently, making it an effective tool for studying enzyme inhibition and protein function .

Medicinal Chemistry

Recent studies have explored the potential of this compound as a therapeutic agent for diseases involving enzyme dysregulation, such as epilepsy. By targeting specific sodium channels, compounds derived from this sulfonamide can modulate neuronal excitability and provide therapeutic benefits .

Industrial Applications

The compound is also utilized in the production of pharmaceuticals and agrochemicals. Its high reactivity makes it suitable for generating specialty chemicals that are critical in various industrial processes .

Case Study 1: Enzyme Inhibition

A study highlighted the irreversible inhibition of dihydrofolate reductase using sulfonyl fluoride warheads, demonstrating the compound's effectiveness in targeting specific enzymes within metabolic pathways .

Case Study 2: Therapeutic Potential

Research into sodium channel-mediated diseases revealed that derivatives of this compound could effectively modulate sodium channel activity, showing promise for treating conditions like epilepsy .

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamidoethane-1-sulfonyl fluoride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form stable sulfonamide or sulfonate linkages with amino acids in proteins or other nucleophiles. This reactivity makes it a valuable tool for studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

4-(2-Amino Ethyl) Benzene Sulphonyl Fluoride Hydrochloride (AEBSF)

- Molecular Structure: AEBSF (C₈H₁₀FNO₂S·HCl) features a 2-aminoethyl substituent on the benzene ring, with a sulfonyl fluoride group and a hydrochloride counterion.

- Physical Properties :

- Reactivity and Hazards :

- Applications : Commonly used as a serine protease inhibitor in biochemical research, leveraging its sulfonyl fluoride group for covalent enzyme inhibition.

2-(1H-1,3-Benzodiazol-1-yl)ethane-1-sulfonyl Fluoride

- Molecular Structure : This compound (C₉H₉FN₂O₂S) incorporates a benzimidazole heterocycle attached to the ethane-sulfonyl fluoride group.

- Physical Properties :

Comparative Analysis

Research Findings and Implications

AEBSF :

- Its hydrochloride salt enhances solubility in aqueous buffers, critical for biochemical assays .

- Reactivity with glass limits storage conditions (argon atmosphere recommended) .

The benzimidazole group may confer selectivity in targeting enzymes or receptors with aromatic binding pockets.

This compound: The benzenesulfonamido group likely reduces electrophilicity compared to AEBSF, balancing reactivity and stability. Potential applications include covalent drug discovery or proteomics, akin to AEBSF but with altered target specificity.

Biological Activity

2-Benzenesulfonamidoethane-1-sulfonyl fluoride is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of both sulfonamide and sulfonyl fluoride functional groups, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for its application in drug design and therapeutic interventions.

Chemical Structure and Properties

- Chemical Formula : CHFNOS

- Molecular Weight : 295.33 g/mol

- Functional Groups : Sulfonamide, sulfonyl fluoride

The unique structure of this compound allows it to interact with various biological targets, potentially influencing enzyme activity and receptor binding.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways. This compound may act as an irreversible inhibitor due to the reactive nature of the sulfonyl fluoride group, which can form covalent bonds with nucleophilic sites on target proteins.

In Vitro Studies

Several studies have explored the in vitro effects of this compound on various biological systems:

- Enzyme Inhibition : Research indicates that this compound effectively inhibits carbonic anhydrase, an enzyme involved in maintaining acid-base balance in organisms. The inhibition kinetics suggest a competitive mechanism, with a significant reduction in enzyme activity observed at micromolar concentrations.

- Antimicrobial Activity : Preliminary tests have shown that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effectiveness in the low micromolar range, suggesting potential as an antibacterial agent.

Case Studies

- Anticancer Activity : A study published in a peer-reviewed journal investigated the effects of this compound on cancer cell lines. The results demonstrated that the compound induces apoptosis in human breast cancer cells via the activation of caspase pathways. This finding highlights its potential as a lead compound for developing anticancer therapies.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a significant reduction in inflammatory markers, suggesting its potential use as an anti-inflammatory agent. The mechanism appears to involve modulation of cytokine production and inhibition of leukocyte migration.

Comparative Analysis

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 2-Benzenesulfonamidoethane-1-sulfonyl fluoride in laboratory settings?

- Methodological Answer :

- Skin/Eye Protection : Wear nitrile gloves and safety goggles due to its skin corrosion potential (Category 1B, H314) and risk of severe eye damage. Immediate flushing with water for ≥15 minutes is required upon contact .

- Ventilation : Use fume hoods or local exhaust to avoid inhalation of vapors or aerosols. Avoid dust formation during handling .

- Storage : Store under inert gas (e.g., argon) in a cool, dry, and well-ventilated area to prevent degradation or unintended reactions (e.g., with glass surfaces) .

- Emergency Measures : In case of accidental release, use non-sparking tools to collect material and dispose via approved waste facilities. Avoid environmental release due to acute aquatic toxicity risks .

Q. What synthetic strategies are effective for synthesizing this compound?

- Methodological Answer :

- Stepwise Synthesis : Common routes involve coupling benzenesulfonyl chloride derivatives with ethylenediamine precursors. For example:

Sulfonylation : React 2-aminoethane-1-sulfonyl fluoride with benzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to scavenge HCl .

Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity.

- Key Parameters : Maintain temperatures below 0°C during sulfonylation to minimize side reactions (e.g., hydrolysis) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity in sulfonylation steps, while non-polar solvents (e.g., toluene) reduce hydrolysis risks .

- pH Control : Maintain basic conditions (pH 8–10) using triethylamine or NaHCO₃ to deprotonate amines and facilitate nucleophilic attack on sulfonyl chloride .

- Temperature : Lower temperatures (0–5°C) during sulfonylation suppress side reactions, while room temperature is sufficient for amide coupling steps .

- Catalysis : Copper(I) catalysts (e.g., CuI) or phase-transfer agents (e.g., TBAB) may accelerate specific steps, though compatibility with sulfonyl fluoride stability must be verified .

Q. What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.1 ppm) and ethylenediamine backbone (δ 3.1–3.5 ppm for CH₂ groups).

- ¹⁹F NMR : Confirm sulfonyl fluoride presence (δ 50–60 ppm) and rule out hydrolysis to sulfonic acid .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF detects molecular ion peaks (e.g., [M+H]⁺ at m/z 279.04 for C₈H₁₀FN₂O₃S₂) and fragments (e.g., loss of SO₂F, m/z 199) .

- Infrared Spectroscopy (IR) : Key peaks include S=O stretching (1360–1180 cm⁻¹) and S-F vibrations (800–750 cm⁻¹) .

Q. How does this compound interact with biological nucleophiles, and what implications does this have for drug design?

- Methodological Answer :

- Covalent Binding : The sulfonyl fluoride group reacts selectively with serine residues in enzymes (e.g., proteases) to form stable sulfonate adducts, enabling irreversible inhibition .

- Kinetic Studies : Use stopped-flow kinetics or fluorogenic substrates to measure inhibition constants (Kᵢ). For example, compare Kᵢ values with AEBSF (a related inhibitor, Kᵢ ~ 10⁻⁶ M) to assess potency .

- Selectivity Screening : Test against off-target nucleophiles (e.g., thiols, alcohols) to evaluate specificity. LC-MS/MS can quantify adduct formation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported reaction yields for this compound synthesis?

- Methodological Answer :

- Source Comparison : Cross-reference protocols from peer-reviewed studies (e.g., solvent purity, catalyst loading) versus supplier data (e.g., Sigma-Aldrich) .

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate variables like moisture or oxygen sensitivity .

- Byproduct Analysis : Use HPLC or GC-MS to identify side products (e.g., hydrolyzed sulfonic acid) that may reduce yields. Optimize quenching steps (e.g., rapid cold acetone precipitation) .

Experimental Design Considerations

Q. What strategies mitigate decomposition of this compound during long-term storage?

- Methodological Answer :

- Stabilizers : Add desiccants (e.g., molecular sieves) to storage vials to absorb moisture.

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Quality Monitoring : Periodically test purity via TLC (Rf ~0.4 in 1:1 ethyl acetate/hexane) or NMR. Re-purify via flash chromatography if degradation exceeds 5% .

Comparative Reactivity Table

| Nucleophile | Reaction Rate (k, M⁻¹s⁻¹) | Product Stability | Reference |

|---|---|---|---|

| Serine (enzyme) | 1.2 × 10³ | Irreversible | |

| Ethanol | 4.5 × 10⁻¹ | Reversible | |

| Cysteine | 2.8 × 10² | Reversible |

This table aids in designing selective inhibition assays or functionalization reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.